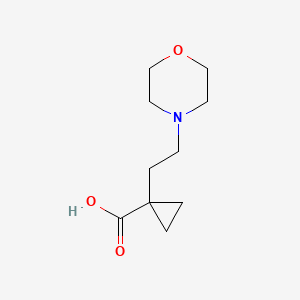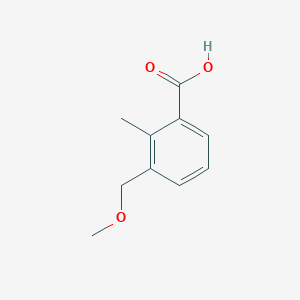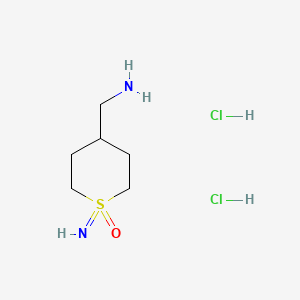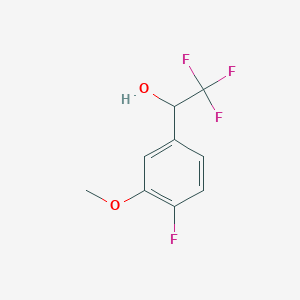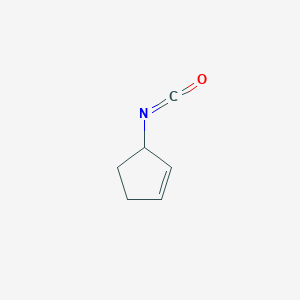
3-Isocyanatocyclopent-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isocyanatocyclopent-1-ene: is an organic compound with the molecular formula C6H7NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a cyclopentene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanatocyclopent-1-ene typically involves the reaction of cyclopentene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroformate, which subsequently reacts with ammonia to yield the desired isocyanate .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the use of phosgene as a key reagent. The process requires stringent safety measures due to the toxic nature of phosgene. Alternative methods, such as the use of carbon dioxide and diamines, are being explored to reduce the environmental impact and improve safety .
化学反应分析
Types of Reactions: 3-Isocyanatocyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkenes and alkynes to form cyclopentene derivatives.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Cycloaddition Reagents: Alkenes and alkynes in the presence of catalysts such as rhodium or palladium.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Cyclopentene Derivatives: Formed from cycloaddition reactions.
科学研究应用
Chemistry: 3-Isocyanatocyclopent-1-ene is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and polymers .
Biology: In biological research, isocyanates are studied for their potential use in drug development and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of polyurethanes, which are widely used in coatings, adhesives, and foams .
作用机制
The mechanism of action of 3-Isocyanatocyclopent-1-ene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical reactions to form ureas, carbamates, and other derivatives .
Molecular Targets and Pathways:
Nucleophiles: The primary targets of the isocyanate group are nucleophiles, including amines and alcohols.
Reaction Pathways: The reactions typically proceed through the formation of intermediates such as carbamates and ureas, which can further react to form more complex structures.
相似化合物的比较
Cyclopentene: A simple cycloalkene that can undergo similar cycloaddition reactions but lacks the isocyanate group.
Phenyl Isocyanate: Contains an isocyanate group attached to a benzene ring, offering different reactivity and applications compared to 3-Isocyanatocyclopent-1-ene.
Uniqueness: this compound is unique due to the combination of the cyclopentene ring and the isocyanate group.
属性
分子式 |
C6H7NO |
|---|---|
分子量 |
109.13 g/mol |
IUPAC 名称 |
3-isocyanatocyclopentene |
InChI |
InChI=1S/C6H7NO/c8-5-7-6-3-1-2-4-6/h1,3,6H,2,4H2 |
InChI 键 |
BYNYZBUHAYTYEB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C=C1)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
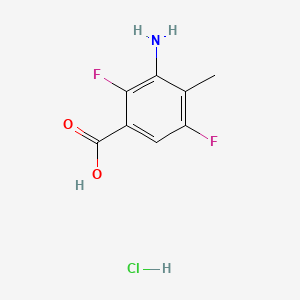
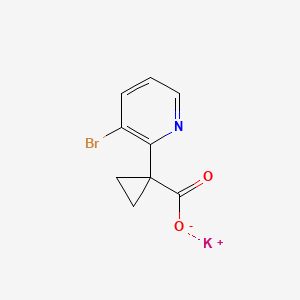
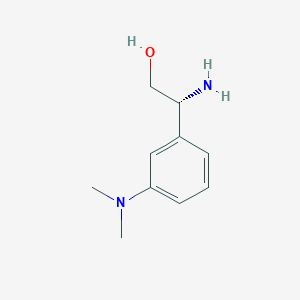

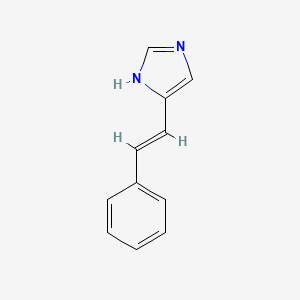
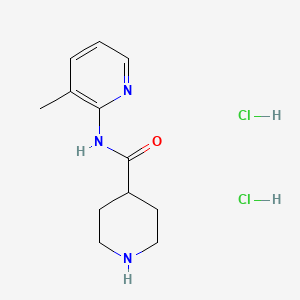
![4-[(1S)-1-aminoethyl]-2-methoxyphenol](/img/structure/B13587874.png)
